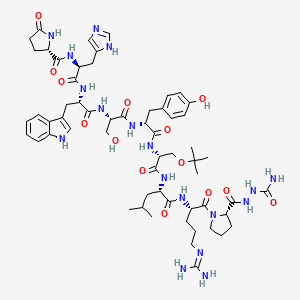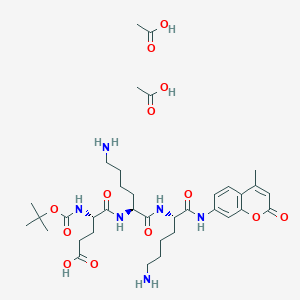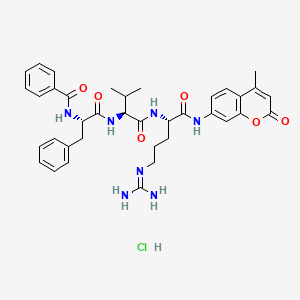
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone is a synthetic peptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic or interfere with the biological activity of the natural hormone, which plays a crucial role in regulating the reproductive system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone involves solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide and Hydroxybenzotriazole to facilitate peptide bond formation. The tert-Butyl group is used to protect the hydroxyl group of Serine during the synthesis.
Industrial Production Methods
In an industrial setting, the production of (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone is scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and nuclear magnetic resonance spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the Tyrosine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, especially at the amino acid side chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, Sodium periodate.
Reducing Agents: Dithiothreitol, Tris(2-carboxyethyl)phosphine.
Substitution Reagents: Various alkylating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the Tyrosine residue can lead to the formation of dityrosine.
Wissenschaftliche Forschungsanwendungen
(D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone is widely used in scientific research due to its ability to modulate the activity of the natural hormone. It is used in:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of Luteinizing Hormone-Releasing Hormone in reproductive biology.
Medicine: Developing therapeutic agents for conditions related to reproductive health.
Industry: Producing peptide-based drugs and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by binding to the Luteinizing Hormone-Releasing Hormone receptor, mimicking or inhibiting the action of the natural hormone. This interaction triggers a cascade of intracellular signaling pathways, leading to the release of Luteinizing Hormone and Follicle-Stimulating Hormone from the anterior pituitary gland. These hormones are essential for the regulation of gonadal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gonadorelin: A synthetic form of Luteinizing Hormone-Releasing Hormone.
Leuprolide: A synthetic analog used in the treatment of hormone-sensitive cancers.
Triptorelin: Another analog used for similar therapeutic purposes.
Uniqueness
(D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone is unique due to its specific modifications, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool in both research and therapeutic applications.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41+,42-,43-,44-,45+,46-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-JRAHOCOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303577.png)






![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B6303629.png)



